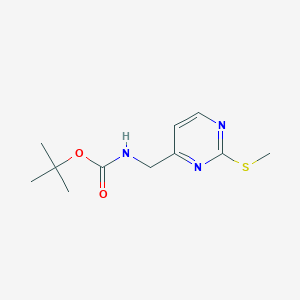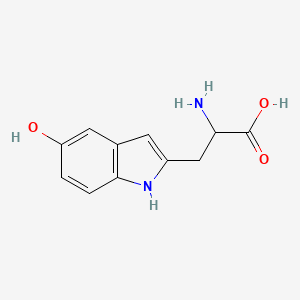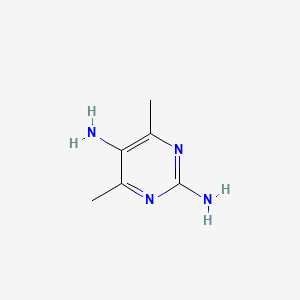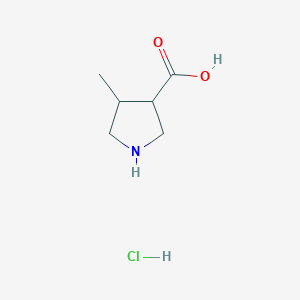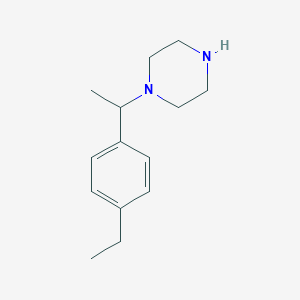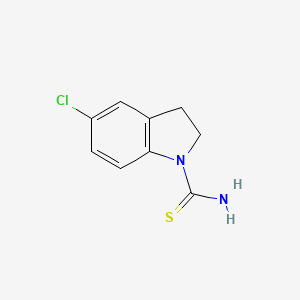
5-Chloroindoline-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindoline-1-carbothioamide is a chemical compound that belongs to the indole family, which is known for its diverse biological activities The indole nucleus is a common structural motif in many natural products and pharmaceuticals This compound is characterized by the presence of a chloro group at the 5-position of the indoline ring and a carbothioamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroindoline-1-carbothioamide typically involves the reaction of 5-chloroindoline-2,3-dione with appropriate reagents. One common method includes the condensation of 5-chloroindoline-2,3-dione with hydrazine hydrate in ethanol, which yields 5-chloro-3-hydrazonoindolin-2-one. This intermediate can then be further reacted with carbon disulfide and a suitable amine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloroindoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups at the 5-position.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloroindoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell lysis and death . In cancer therapy, the compound may exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindoline-2,3-dione: A precursor in the synthesis of 5-Chloroindoline-1-carbothioamide, known for its antimicrobial properties.
5-Bromoindoline-1-carbothioamide: Similar in structure but with a bromo group instead of a chloro group, exhibiting different biological activities.
Indole-3-carbinol: A naturally occurring compound with anticancer properties, structurally related to the indole nucleus.
Uniqueness
This compound is unique due to the presence of both the chloro and carbothioamide groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
5-chloro-2,3-dihydroindole-1-carbothioamide |
InChI |
InChI=1S/C9H9ClN2S/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) |
InChI Key |
ZLXNHTMGQNPGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


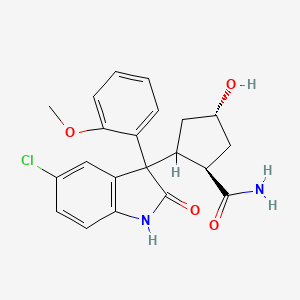
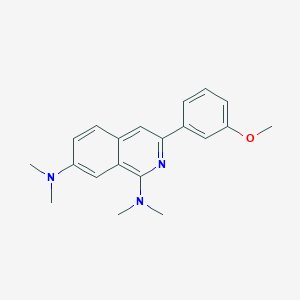
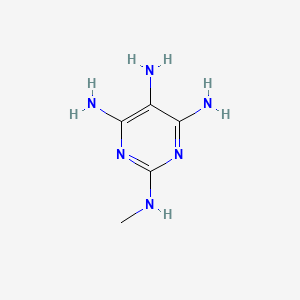
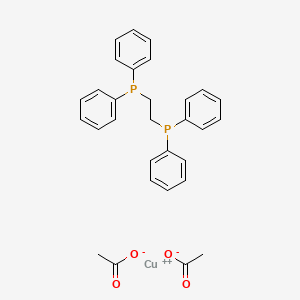

![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
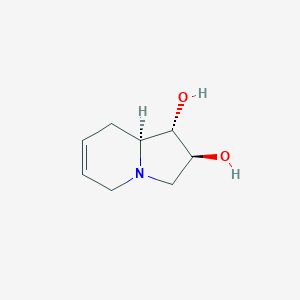
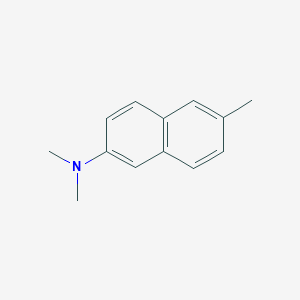
![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)
